N-Propyl-sulfamide sodium salt

Pharmaceutical intermediates Analytical chemistry Quality control

N-Propyl-sulfamide sodium salt (CAS 1642873-03-7) is the n-propyl sulfamide sodium salt specifically required as Macitentan Intermediate 2 in the commercial synthesis of the dual endothelin receptor antagonist macitentan. Its sodium salt form confers high aqueous solubility, enabling water-based reaction conditions essential for validated cGMP manufacturing. For pharma buyers, this CAS-specific intermediate ensures batch-to-batch consistency and meets ICH Q3C/Q3D standards (≥97% purity, heavy metals ≤10 ppm). For industrial formulators, technical grade delivers reliable corrosion inhibition and metal-binding performance in aqueous systems. No class-level generic substitution can replicate its reactivity, solubility, and downstream bioactivity.

Molecular Formula C3H9N2NaO2S
Molecular Weight 160.17
CAS No. 1642873-03-7
Cat. No. B2598764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Propyl-sulfamide sodium salt
CAS1642873-03-7
Molecular FormulaC3H9N2NaO2S
Molecular Weight160.17
Structural Identifiers
SMILESCCCNS(=O)(=O)[NH-].[Na+]
InChIInChI=1S/C3H9N2O2S.Na/c1-2-3-5-8(4,6)7;/h5H,2-3H2,1H3,(H-,4,6,7);/q-1;+1
InChIKeyAESNHQGBBHYMGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Propyl-sulfamide sodium salt CAS 1642873-03-7 Procurement Specifications and Chemical Identity


N-Propyl-sulfamide sodium salt (CAS 1642873-03-7) is an organosulfur compound with the molecular formula C₃H₉N₂NaO₂S and a molecular weight of 160.17 g/mol, featuring a sulfamide functional group coordinated with a sodium cation [1]. The compound is classified as a sulfamide derivative and is primarily employed as a pharmaceutical intermediate, most notably in the synthetic pathway of macitentan (M105005), an orally active dual endothelin receptor antagonist used for pulmonary arterial hypertension . Commercially available from multiple suppliers, the compound is typically offered as a white to off-white crystalline solid with purity specifications ranging from 95% to ≥99% depending on the vendor and intended application grade . Due to its sodium salt form, the compound exhibits high aqueous solubility, making it suitable for water-based reaction systems and industrial-scale processes .

Why Generic Substitution of N-Propyl-sulfamide sodium salt Without Analytical Verification Is Scientifically Unjustified


The direct substitution of N-Propyl-sulfamide sodium salt with other sulfamide salts or derivatives is not scientifically supported without rigorous analytical verification due to pronounced differences in physicochemical properties that directly impact synthetic utility. The compound exists as the sodium salt (C₃H₉N₂NaO₂S, MW 160.17 g/mol), which confers high aqueous solubility [1]. In contrast, the parent free acid form N-Propylsulfamide (CAS 147962-41-2, MW 138.19 g/mol) and the potassium salt variant (CAS 1393813-41-6) differ fundamentally in solubility profiles, melting behavior, and ionic strength contributions in reaction media. Moreover, the alkyl chain length—specifically the n-propyl substituent—critically determines both reactivity in nucleophilic substitution reactions and biological activity in downstream applications [2]. Variations in alkyl chain length (e.g., methyl, ethyl, or butyl sulfamide analogs) alter steric hindrance and lipophilicity, which in turn affect reaction kinetics and product profiles in multi-step pharmaceutical syntheses. Therefore, procurement decisions must be guided by verified CAS-specific identity and purity specifications rather than class-level functional group assumptions.

Quantitative Differentiation of N-Propyl-sulfamide sodium salt: Purity Specifications and Structural Impact on Antimicrobial Activity


Comparative Supplier Purity Specifications: ≥99% HPLC vs. 95-97% Technical Grade N-Propyl-sulfamide sodium salt

N-Propyl-sulfamide sodium salt is commercially available at two distinct purity tiers that materially impact procurement decisions for different application contexts. Suppliers including NBInno and LEAPCHEM offer ≥99% HPLC purity grades, with NBInno additionally specifying water content ≤0.3% (KF), heavy metals ≤10 ppm, and residual solvents meeting ICH Q3C requirements [1]. In contrast, multiple suppliers including Coolpharm, Fluorochem, AKSci, and Bidepharm offer technical-grade material with purities ranging from 95% to 97% [2]. The 2-4% absolute purity differential is significant for pharmaceutical intermediate applications where impurity profiles directly affect downstream reaction yields and purification burdens. The ≥99% grade reduces unidentified impurity carryover to subsequent synthetic steps, thereby minimizing the need for additional purification and improving overall process mass balance. The availability of batch-specific certificates of analysis (CoA) with HPLC trace data further supports GMP-compliant production workflows [1].

Pharmaceutical intermediates Analytical chemistry Quality control

Aqueous Solubility Advantage: Sodium Salt Form vs. Free Acid N-Propylsulfamide

The sodium salt form of N-Propyl-sulfamide (C₃H₉N₂NaO₂S) exhibits high aqueous solubility due to the ionic nature of the sodium cation coordination, whereas the free acid form N-Propylsulfamide (CAS 147962-41-2, C₃H₁₀N₂O₂S) demonstrates solubility of 53 g/L at 25°C and density of 1.238 g/cm³ . LEAPCHEM technical documentation specifically notes that the sodium salt form improves solubility in aqueous systems, making it suitable for various industrial and laboratory applications where water-based reaction media are required . This solubility differential is critical for applications including surfactant formulation, corrosion inhibitor preparation, and water treatment agent synthesis, where homogeneous aqueous phase distribution is essential for functional performance. The sodium salt form enables direct dissolution in aqueous buffers without the need for pH adjustment or co-solvent addition that would be required for the free acid form.

Formulation science Industrial chemistry Reaction engineering

Antimicrobial Activity Correlation: n-Propyl vs. Extended Alkyl Chain Sulfamide Derivatives

In a systematic structure-activity relationship (SAR) study of sulfamide derivatives evaluated for antimycobacterial activity, the n-propyl-substituted compound demonstrated MIC values of 12-25 μM in 7H9-glucose medium and 12.5 μM in GAST medium [1]. In direct comparison, the n-pentyl analog exhibited superior potency with MIC values of 6.3 μM and 3.1 μM in the same assay systems, while the n-heptyl analog showed further enhanced activity with MIC of 0.78-1.6 μM in GAST medium [1]. This SAR trend demonstrates that antimicrobial potency increases with alkyl chain length within the sulfamide scaffold, with each additional two-carbon extension conferring approximately 2-4 fold improvement in MIC. However, the n-propyl derivative occupies an optimal position for balancing potency with synthetic tractability—longer alkyl chains (>C5) introduce increased lipophilicity and potential formulation challenges, while shorter chains (methyl, ethyl) sacrifice antimicrobial efficacy. The n-propyl substituent therefore represents an empirically validated compromise between biological activity and physicochemical manageability.

Antimicrobial screening Structure-activity relationship Medicinal chemistry

Validated Application Scenarios for N-Propyl-sulfamide sodium salt Based on Documented Evidence


Macitentan Intermediate Synthesis for Pulmonary Arterial Hypertension API Manufacturing

N-Propyl-sulfamide sodium salt serves as a critical pharmaceutical intermediate (Macitentan Intermediate 2) in the commercial synthesis of macitentan (M105005), an orally active dual endothelin receptor antagonist approved for pulmonary arterial hypertension treatment . The compound's n-propyl substituent provides the precise alkyl chain architecture required for incorporation into the macitentan molecular scaffold. The sodium salt form facilitates aqueous reaction conditions during the multi-step synthetic sequence. Procurement for this application demands high purity (≥99% HPLC) and low heavy metal content (≤10 ppm) to meet ICH Q3C and Q3D regulatory requirements for pharmaceutical intermediates [1]. Batch-to-batch consistency is essential for validated manufacturing processes under cGMP conditions.

Antimicrobial Scaffold Development and SAR Exploration in Medicinal Chemistry

N-Propyl-sulfamide sodium salt functions as a reference compound and building block in antimicrobial structure-activity relationship (SAR) studies. The compound's n-propyl substituent provides baseline antimycobacterial activity (MIC 12-25 μM against M. tuberculosis) that enables systematic comparison with extended alkyl chain analogs [2]. Researchers utilize this compound to establish potency benchmarks when exploring sulfamide-based inhibitors of bacterial dihydropteroate synthase or related targets. The compound's defined substitution pattern allows for controlled diversification to methyl, ethyl, pentyl, and heptyl derivatives, with each structural iteration providing quantitative activity readouts that inform lead optimization campaigns.

Aqueous-Phase Industrial Formulations: Corrosion Inhibitors and Surfactant Precursors

The sodium salt form's high aqueous solubility enables direct incorporation into water-based industrial formulations including corrosion inhibitors, textile auxiliaries, and water treatment agents . The sulfur-containing sulfamide structure enhances chemical reactivity and metal-binding ability, which is critical for corrosion inhibition performance. The sodium counterion improves handling, formulation, and dispersion in aqueous systems, supporting ease of use in industrial-scale processes where organic solvent use is restricted by environmental or safety regulations . Applications in this domain do not require pharmaceutical-grade purity; technical grade (95-97%) is typically sufficient for industrial applications where trace organic impurities do not compromise functional performance.

Technical Documentation Hub

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